N-(2-ethylphenyl)-2,4,6-trinitroaniline
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Overview
Description
N-(2-ethylphenyl)-2,4,6-trinitroaniline is an organic compound characterized by the presence of a phenyl ring substituted with an ethyl group and three nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2,4,6-trinitroaniline typically involves the nitration of 2-ethylphenylamine. The process begins with the nitration of 2-ethylphenylamine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2,4,6-trinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-ethylphenyl)-2,4,6-trinitroaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2,4,6-trinitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in structure but with a methyl group instead of an ethyl group.
2,4,6-Trinitrophenol (Picric Acid): Contains hydroxyl group instead of an ethyl group.
2,4,6-Trinitroaniline: Lacks the ethyl group present in N-(2-ethylphenyl)-2,4,6-trinitroaniline.
Uniqueness
This compound is unique due to the presence of the ethyl group, which influences its chemical properties and reactivity. This structural variation can lead to differences in its applications and interactions compared to similar compounds.
Properties
CAS No. |
200134-23-2 |
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Molecular Formula |
C14H12N4O6 |
Molecular Weight |
332.27 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C14H12N4O6/c1-2-9-5-3-4-6-11(9)15-14-12(17(21)22)7-10(16(19)20)8-13(14)18(23)24/h3-8,15H,2H2,1H3 |
InChI Key |
JGCXFEODEUDVAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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